molecular formula C17H26N4O2S B7130594 N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B7130594
M. Wt: 350.5 g/mol
InChI Key: DVCJRDJZLSZTGK-UHFFFAOYSA-N
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Description

N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine and thiazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c22-15(20-9-2-1-3-10-20)4-7-19-17(23)21-11-5-14(6-12-21)16-18-8-13-24-16/h8,13-14H,1-7,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCJRDJZLSZTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNC(=O)N2CCC(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step might involve the reaction of a thioamide with a haloketone.

    Coupling of the two moieties: The final step could involve coupling the piperidine and thiazole rings through amide bond formation using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-oxo-3-piperidin-1-ylpropyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide: can be compared with other piperidine-thiazole derivatives.

    This compound: might be unique in its specific substitution pattern and functional groups.

Uniqueness

The uniqueness of this compound could lie in its specific biological activity, stability, or ease of synthesis compared to similar compounds.

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